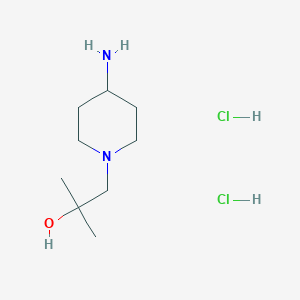

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride

Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride is a synthetic organic compound characterized by a 4-aminopiperidine core linked to a branched propanol chain, with two hydrochloride counterions enhancing its solubility and stability. The 4-aminopiperidine moiety is a common pharmacophore in medicinal chemistry, often associated with central nervous system (CNS) activity or receptor modulation. The dihydrochloride salt form is typical in pharmaceuticals to improve bioavailability and crystallinity .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-9(2,12)7-11-5-3-8(10)4-6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMKFVPMBRQKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(CC1)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Amino Group: The amino group at the 4-position of the piperidine ring is introduced via reductive amination or nucleophilic substitution reactions.

Attachment of the Hydroxyl Group: The hydroxyl group is introduced through reactions such as epoxidation followed by ring opening or direct hydroxylation.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under mild to moderate conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride is utilized in:

Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Biological Research: As a tool for studying receptor-ligand interactions and enzyme mechanisms.

Industrial Applications: In the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as receptors and enzymes. The piperidine ring structure allows it to fit into binding sites, modulating the activity of these targets. The amino and hydroxyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and safety profiles derived from the provided evidence.

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride (CAS 1423034-52-9)

- Molecular Formula : C₉H₂₁ClN₂O₂

- Molecular Weight : 224.73 g/mol

- Key Differences : Replaces the 2-methylpropan-2-ol group with a 3-methoxypropan-2-ol chain.

- This compound’s molecular weight is slightly lower than typical dihydrochloride analogs, suggesting differences in salt stoichiometry .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Differences: Features a benzyl carboxylate ester instead of the propanol chain.

- Safety Profile : Toxicological data are incomplete, emphasizing the need for caution during handling. First-aid measures for eye, skin, and ingestion exposure are standardized but lack clinical validation .

2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride (CAS 1158247-58-5)

- Key Differences: Incorporates a pyrimidinone ring, introducing hydrogen-bonding capacity and aromaticity.

- Pharmacological Implications: The pyrimidinone moiety may enhance binding to enzymes like dihydrofolate reductase, as seen in analogs such as aminopterin (CAS 54-62-6) .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 464877-24-5)

- Key Differences: Substitutes the 4-aminopiperidine with a 4-methylpiperazine group and adds a bulky adamantylphenoxy chain.

- Structural Impact : The adamantyl group confers high lipophilicity, likely improving blood-brain barrier penetration. The methylpiperazine may modulate receptor selectivity compared to primary amines .

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride

- Key Differences: Integrates a thiazole ring, known for enhancing antimicrobial or antiviral activity.

- Functional Role : The carboxylic acid group enables salt formation or conjugation, contrasting with the alcohol group in the target compound .

Comparative Data Table

Key Research Findings

Salt Forms : Dihydrochloride salts (e.g., target compound, CAS 464877-24-5) are preferred in drug formulations for enhanced solubility, as seen in veterinary drugs like Amprol-Plus .

Safety Gaps: Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) underscores the need for rigorous toxicological studies in piperidine derivatives .

Structural Optimization: Methoxy (CAS 1423034-52-9) and adamantyl (CAS 464877-24-5) substituents demonstrate how minor modifications tailor pharmacokinetics and target engagement .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol dihydrochloride, also known by its CAS number 1421602-24-5, is a compound that has garnered attention in the fields of medicinal chemistry and biological research. This compound features a piperidine ring, which is a common structural motif in various pharmacologically active molecules. Its unique structure allows it to interact with biological targets, making it a valuable tool for studying receptor-ligand interactions and enzyme mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₂Cl₂N₂O |

| Molecular Weight | 245.19 g/mol |

| CAS Number | 1421602-24-5 |

| InChI Key | DIMKFVPMBRQKBF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving precursors like 1,5-diaminopentane.

- Introduction of the Amino Group : The amino group at the 4-position is introduced via reductive amination or nucleophilic substitution.

- Attachment of the Hydroxyl Group : This is done through epoxidation followed by ring opening or direct hydroxylation.

- Formation of the Dihydrochloride Salt : The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The piperidine structure allows for effective binding to these targets, while the amino and hydroxyl groups enhance its binding affinity and specificity.

Applications in Medicinal Chemistry

This compound is utilized as a building block for synthesizing pharmaceuticals, particularly those aimed at central nervous system disorders. Its structural properties make it suitable for developing drugs that target neurotransmitter systems.

Case Studies and Research Findings

Research has highlighted several applications and findings related to this compound:

- CCR5 Antagonists : A study demonstrated the synthesis of piperazino-piperidine-based CCR5 antagonists using derivatives of 4-substituted-4-aminopiperidine, showcasing potential applications in HIV treatment .

- Receptor-Ligand Interactions : In biological research, compounds like this compound are employed to study receptor-ligand interactions, which are crucial for understanding drug mechanisms and designing new therapeutics .

- Synthetic Methodologies : New synthetic methodologies have been developed that utilize this compound as a key building block, emphasizing its importance in creating novel bioactive molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Aminopiperidin-1-yl)-2-propanol | Similar piperidine structure | CNS-targeting properties |

| 1-(4-Aminopiperidin-1-yl)-3-methylbutan-2-ol | Varied substitution pattern | Distinct solubility and reactivity |

The comparison shows that while these compounds share a common framework, they exhibit different biological activities based on their specific substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.